molecular formula C7H3BrFIO B12840300 2-Bromo-5-fluoro-4-iodobenzaldehyde

2-Bromo-5-fluoro-4-iodobenzaldehyde

Cat. No.: B12840300
M. Wt: 328.90 g/mol
InChI Key: QEVUZKGSBISQGA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-iodobenzaldehyde is a polyhalogenated benzaldehyde derivative with the molecular formula C₇H₃BrFIO. This compound features a benzaldehyde backbone substituted with bromine, fluorine, and iodine at the 2-, 5-, and 4-positions, respectively. Such halogenated aromatic aldehydes are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development.

Properties

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

IUPAC Name

2-bromo-5-fluoro-4-iodobenzaldehyde

InChI

InChI=1S/C7H3BrFIO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H

InChI Key

QEVUZKGSBISQGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the bromination, fluorination, and iodination of benzaldehyde under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving the desired product with high purity and yield .

Chemical Reactions Analysis

2-Bromo-5-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, silver fluoride for fluorination, and iodine monochloride for iodination. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-fluoro-4-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-5-fluoro-4-iodobenzaldehyde with structurally related halogenated benzaldehydes and benzene derivatives, emphasizing substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
This compound 1803588-49-9* C₇H₃BrFIO Br (2), F (5), I (4), CHO (1) 346.91 High reactivity in sequential cross-coupling due to iodine’s lability; aldehyde enables further functionalization .
4-Bromo-2-fluoro-5-iodobenzaldehyde 1803588-49-9† C₇H₃BrFIO Br (4), F (2), I (5), CHO (1) 346.91 Positional isomer with altered electronic effects; iodine at position 5 may influence steric hindrance in coupling reactions .
5-Bromo-2-fluoro-4-iodobenzaldehyde 2092699-10-8 C₇H₃BrFIO Br (5), F (2), I (4), CHO (1) 346.91 Similar reactivity profile but distinct regioselectivity due to bromine’s position .
1-Bromo-4-fluoro-2-iodobenzene 202865-72-3 C₆H₃BrFI Br (1), F (4), I (2) 300.89 Lacks aldehyde group; used as a halogenated benzene precursor. Density: 2.3 g/mL .
1,3-Difluoro-5-iodo-2-methoxybenzene 886762-68-1 C₇H₅F₂IO F (1,3), I (5), OCH₃ (2) 270.02 Methoxy group enhances electron density; iodine supports Ullmann-type couplings .

Note: CAS numbers may overlap or conflict in public databases; verify with authoritative sources.

Key Structural and Functional Differences

Substituent Positions and Reactivity: this compound: The iodine at position 4 is highly reactive in palladium-catalyzed couplings, while bromine at position 2 provides a secondary site for functionalization. The aldehyde group enables nucleophilic additions or oxidations . 1-Bromo-4-fluoro-2-iodobenzene: Absence of the aldehyde group limits its utility in carbonyl chemistry but makes it a versatile aryl halide for SNAr reactions .

Electronic Effects :

  • Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to meta/para positions. Methoxy groups (as in 1,3-Difluoro-5-iodo-2-methoxybenzene) donate electrons, opposing fluorine’s effects .

Industrial Applications: Aldehyde-containing derivatives are preferred in pharmaceutical synthesis (e.g., antiviral agents), while non-aldehyde analogs serve in agrochemicals or materials science .

Biological Activity

2-Bromo-5-fluoro-4-iodobenzaldehyde is a halogenated benzaldehyde that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine, fluorine, and iodine substituents, significantly influences its chemical reactivity and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C₇H₄BrFIO. The arrangement of the halogen atoms on the benzene ring contributes to its unique properties, enhancing its electrophilic character. This structural configuration is crucial for its interactions with various biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the activity of these biomolecules, potentially leading to therapeutic effects .
  • Halogen Bonding : The presence of halogens (bromine, fluorine, and iodine) allows for halogen bonding, which can enhance binding affinity and specificity towards biological targets .
  • Electrophilic Character : The halogen substituents increase the electrophilic nature of the aldehyde group, making it reactive towards nucleophiles, which is essential in various biochemical pathways .

Biological Activities

Research has indicated that halogenated benzaldehydes exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds similar to this compound have been studied for their potential antimicrobial effects against various pathogens due to their ability to disrupt cellular processes .
  • Enzyme Inhibition : Halogenated compounds can serve as inhibitors for specific enzymes involved in disease processes, highlighting their therapeutic potential in drug development .

Table 1: Comparison of Biological Activities of Halogenated Benzaldehydes

CompoundAntimicrobial ActivityEnzyme InhibitionOther Activities
This compoundYesPotentiallyCytotoxicity against cancer cells
2-Bromo-5-fluorobenzaldehydeYesYesAntifungal activity
3-Bromo-2-fluoro-4-iodobenzaldehydeYesYesAntiviral properties

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated benzaldehydes:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of halogenated benzaldehydes exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis through reactive oxygen species generation .
  • Antibacterial Activity : Research indicated that certain halogenated benzaldehydes showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural features were linked to their efficacy in disrupting bacterial cell walls .
  • Enzyme Interaction Studies : Investigations into the interaction between halogenated benzaldehydes and specific enzymes revealed that these compounds could effectively inhibit enzyme activity, suggesting a potential role in therapeutic applications .

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